HMN-214 is a synthetic stilbene derivative classified as an antitumor agent and functions as a prodrug for HMN-176. [, ] In scientific research, HMN-214 serves as a valuable tool to investigate the role of polo-like kinase 1 (PLK1) in cell cycle regulation and explore its potential as a therapeutic target for cancer treatment. [, , ]
While the provided abstracts do not detail the specific synthesis method for HMN-214, they mention that it acts as a prodrug for HMN-176. [, ] This implies a synthesis strategy where a chemical modification is introduced to HMN-176 to improve its properties, such as oral bioavailability, with the modification removed in vivo to release the active compound.
The molecular structure of HMN-214 is described as (E)-4-{2-[2-(N-acetyl-N-[4-methoxybenzenesulfonyl]amino)phenyl]ethenyl}pyridine 1-oxide. [] It is structurally similar to HMN-176, which is (E)-4-{2-[2-(N-[4-methoxybenzene-sulfonyl] amino)phenyl]ethenyl}pyridine 1-oxide. [] The structural difference likely lies in the "N-acetyl" group present in HMN-214, suggesting this modification might be responsible for its prodrug properties.
HMN-214 itself is inactive but exerts its biological effects through its active metabolite, HMN-176. [, ] HMN-176 interacts with PLK1, a key regulator of mitotic events in the cell cycle. [, , ] Instead of directly inhibiting PLK1 kinase activity, HMN-176 interferes with its subcellular localization. [] This disruption of PLK1 localization disrupts critical mitotic processes, leading to cell cycle arrest at the G2/M phase, ultimately triggering apoptosis (programmed cell death) in cancer cells. [, ] Additionally, HMN-176 has demonstrated the ability to downregulate the multidrug resistance gene (MDR1) by inhibiting the transcription factor NF-Y, potentially reversing multidrug resistance in cancer cells. [, ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: